molecular formula C9H11N3 B8486727 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole

Cat. No.: B8486727
M. Wt: 161.20 g/mol
InChI Key: OGVGKBCCEYATLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole typically involves the reaction of 2,5-dimethylpyrrole with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, by binding to their active sites . This inhibition disrupts essential biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole

InChI

InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-6-10-11-9/h3-6H,1-2H3,(H,10,11)

InChI Key

OGVGKBCCEYATLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=NN2)C

Origin of Product

United States

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